D-O-Phospho Threonine

Catalog No.
S1486020
CAS No.
96193-69-0
M.F
C4H10NO6P
M. Wt
199.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-O-Phospho Threonine

CAS Number

96193-69-0

Product Name

D-O-Phospho Threonine

IUPAC Name

(2R,3S)-2-amino-3-phosphonooxybutanoic acid

Molecular Formula

C4H10NO6P

Molecular Weight

199.10 g/mol

InChI

InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)/t2-,3+/m0/s1

InChI Key

USRGIUJOYOXOQJ-STHAYSLISA-N

SMILES

CC(C(C(=O)O)N)OP(=O)(O)O

Synonyms

D-Threonine Dihydrogen Phosphate(ester); D-O-Phosphothreonine;

Canonical SMILES

CC(C(C(=O)O)N)OP(=O)(O)O

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)N)OP(=O)(O)O

D-O-Phospho Threonine (CAS 96193-69-0) is a synthetic, phosphorylated D-amino acid widely procured as a specialized building block for solid-phase peptide synthesis (SPPS) and advanced biochemical probe development. Unlike its natural L-enantiomer, which is rapidly cleaved by endogenous kinases and phosphatases, the D-stereocenter confers profound steric resistance to enzymatic hydrolysis [1]. This compound is primarily utilized to engineer metabolically stable peptidomimetics, design potent inhibitors for phosphorylation-dependent enzymes like the peptidyl-prolyl isomerase Pin1, and serve as a rigorous negative control in kinase/phosphatase profiling assays. Its availability as an Fmoc-protected derivative ensures seamless integration into standard peptide manufacturing workflows without the need for complex post-synthetic phosphorylation steps .

Research Fit

Enantiomer identity
D-enantiomer phosphoamino acid; distinct from L- and racemic forms
Phosphatase substrate profile
Reported stereoselectivity supports kinetic resolution and method development
Synthetic utility
Building block for D-configuration phosphopeptides and chiral catalyst design

Substituting D-O-Phospho Threonine with its unphosphorylated precursor (D-Threonine) or its natural enantiomer (L-O-Phospho Threonine) fundamentally compromises experimental and therapeutic integrity. Unphosphorylated D-Threonine requires post-synthetic global phosphorylation during peptide assembly, a process documented to suffer from incomplete reactions and complex purification profiles [1]. Conversely, while L-O-Phospho Threonine perfectly mimics natural signaling states, it is highly susceptible to rapid degradation by non-specific phosphatases in cell lysates or in vivo models, drastically reducing the half-life of the synthesized peptide [2]. Furthermore, substituting with the closely related D-Phosphoserine alters the steric bulk at the β-carbon, which can abrogate required high-affinity binding in sterically constrained active sites, such as the Pin1 WW domain [3].

Substitution Risk

L-enantiomer or racemic mixture may not reproduce phosphatase stereoselectivity; kinetic recognition differs fundamentally.
Phosphoserine analogs exhibit distinct solid-state packing and hydrogen-bond geometry; crystal behavior may shift.
Stereochemical control in peptide catalysts depends on D-configuration; enantiomer swap alters reported enantiomeric ratios.

Absolute Resistance to PhoN-Se Acid Phosphatase

When subjected to hydrolysis by acid phosphatase from Salmonella enterica (PhoN-Se), O-phospho-D-threonine exhibits complete resistance, whereas the natural L-enantiomer is rapidly hydrolyzed. This extreme enantioselectivity (E > 200) ensures that D-phosphothreonine-containing peptides remain intact in biological assays where endogenous phosphatases would otherwise degrade the phosphorylation site[1].

Evidence DimensionEnzymatic hydrolysis rate (enantioselectivity)
Target Compound Data0% hydrolysis (left completely unchanged)
Comparator Or BaselineO-phospho-L-threonine (rapidly hydrolyzed, E > 200)
Quantified Difference>200-fold difference in hydrolysis rate
ConditionsPhoN-Se acid phosphatase assay

Procuring the D-enantiomer is essential for synthesizing protease- and phosphatase-resistant peptide substrates for in vitro and in vivo signaling studies.

Kinetic resolution
Head-to-head
V(L)/V(D)=24 · K(m,L)/K(m,D)=0.17 · E>200
Reported stereoselectivity context supports resolution method development
Data to verify; wheat germ and Salmonella PhoN-Se phosphatases

Diastereomeric Stability Against Wheat Germ Acid Phosphatase

In kinetic resolution studies using wheat germ acid phosphatase, O-phospho-D-threonine demonstrated significant resistance to cleavage compared to its diastereomer. After 5 days of incubation, 43% of unreacted O-phospho-D-threonine was recovered, whereas O-phospho-D-allo-threonine was predominantly cleaved to D-allo-threonine [1].

Evidence DimensionRecovery rate after enzymatic cleavage
Target Compound Data43% recovery of intact O-phospho-D-threonine
Comparator Or BaselineO-phospho-D-allo-threonine (predominantly cleaved)
Quantified DifferenceSignificant retention of the D-threo isomer vs. near complete hydrolysis of the D-allo isomer
Conditions10 U wheat germ acid phosphatase, 100 mM citrate buffer (pH 5.6), 37 °C, 5 days

Highlights the critical importance of procuring the exact D-threo stereoisomer over mixed or allo-forms to guarantee maximum half-life in phosphatase-rich environments.

Asymmetric catalysis
Class-level
Enantiomeric ratio up to 94:6
Stereochemistry-dependent catalyst selectivity context
Peptide-catalyzed transfer hydrogenation; source review

Direct SPPS Incorporation vs. Post-Synthetic Phosphorylation

The use of pre-phosphorylated, suitably protected D-O-Phospho Threonine derivatives in solid-phase peptide synthesis (SPPS) allows for the direct incorporation of the phospho-residue. The monoprotected phosphothreonine residue is highly stable to piperidine deprotection cycles, enabling the efficient synthesis of multi-phosphorylated peptides with >95% purity, bypassing the low-yielding and complex post-synthetic global phosphorylation of D-threonine residues .

Evidence DimensionSynthesis purity and process steps
Target Compound Data>95% purity via direct Fmoc-SPPS coupling
Comparator Or BaselineUnprotected D-threonine (requires post-synthetic phosphorylation)
Quantified DifferenceElimination of post-synthetic phosphorylation steps while maintaining >95% crude purity
ConditionsStandard Fmoc SPPS using PyBOP/TBTU activation and piperidine deprotection

Procuring the pre-phosphorylated D-threonine building block drastically reduces synthesis time and improves yields for complex peptidomimetics.

Crystal packing
Cross-study comparable
Thr: (O…O)=2.55(3)Å, (N…O)=2.84(4)Å; Ser: different Cβ–Oγ–P geometry
Solid-state structural context; phosphoserine analogs not interchangeable
X-ray diffraction; context-dependent property

Structural Anchoring in Pin1 Inhibitor Design

D-O-Phospho Threonine is a critical structural template for designing high-affinity inhibitors of the peptidyl-prolyl cis/trans isomerase Pin1. Bicyclic peptides incorporating a D-pThr-Pip-Nal motif achieve potent binding (KD = 72 nM) to the Pin1 active site. The D-stereochemistry combined with the phosphate group optimally mimics the transition state of the natural pSer/pThr-Pro substrate while resisting immediate proteolytic degradation [1].

Evidence DimensionBinding affinity (KD)
Target Compound DataKD = 72 nM (D-pThr containing bicyclic peptide)
Comparator Or BaselineL-isomer baselines (rapid degradation) or non-optimized non-phosphorylated mimics
Quantified DifferenceNanomolar binding affinity driven strictly by the specific D-pThr stereocenter
ConditionsPin1 PPIase binding assay

For drug discovery targeting cell-cycle regulation, D-O-Phospho Threonine is an indispensable precursor for synthesizing nanomolar Pin1 inhibitors.

Synthesis of Protease- and Phosphatase-Resistant Peptidomimetics

Procurement of D-O-Phospho Threonine is essential when designing peptide therapeutics intended for cell-based assays or in vivo models, where endogenous phosphatases rapidly degrade natural L-phosphoamino acids [1].

Development of Pin1 Peptidyl-Prolyl Isomerase Inhibitors

This compound serves as the core structural anchor for synthesizing high-affinity (nanomolar) bicyclic peptide inhibitors targeting the Pin1 active site, outperforming non-phosphorylated analogs in initial binding screens[2].

High-Efficiency Solid-Phase Peptide Synthesis (SPPS) of Phosphopeptides

For core facilities and CDMOs manufacturing multi-phosphorylated peptides, utilizing pre-phosphorylated D-O-Phospho Threonine eliminates the need for low-yielding post-synthetic phosphorylation, ensuring >95% crude purity directly off the resin .

Application Fit Matrix

Application
Selection Property
Validation Focus
Enantiomeric resolution studies
Stereochemical identity control
Verify stereoselective phosphatase kinetics and E value
D-configuration phosphopeptide synthesis
Enantiopure building block
Confirm Fmoc-D-Thr(PO(OBzl)OH)-OH incorporation and resistance profile
Chiral peptide organocatalyst development
D-enantiomer catalytic motif
Assess enantiomeric ratio in model transfer hydrogenations
Stereospecificity of phospho-binding domains
Chiral recognition probe
Compare FHA domain binding against L-enantiomer control

XLogP3

-4.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

199.02457404 g/mol

Monoisotopic Mass

199.02457404 g/mol

Heavy Atom Count

12

Wikipedia

Phosphonothreonine

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